molecular formula C11H17ClN2O2 B613089 H-D-Thr(bzl)-NH2 hcl CAS No. 201275-09-4

H-D-Thr(bzl)-NH2 hcl

Cat. No.: B613089
CAS No.: 201275-09-4
M. Wt: 244.72
InChI Key: YIVWGOJCUBYNGK-KXNXZCPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Threonine(benzyl)-amide hydrochloride: is a synthetic peptide derivative. It is commonly used in peptide synthesis and research due to its unique properties. The compound is characterized by the presence of a benzyl group attached to the threonine residue, which can influence its reactivity and interactions.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.

    Catalysis: Acts as a ligand in metal-catalyzed reactions.

Biology:

    Protein Engineering: Utilized in the design of modified proteins with enhanced properties.

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

Medicine:

    Drug Development: Investigated as a potential therapeutic agent in various diseases.

    Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.

Industry:

    Biotechnology: Employed in the production of recombinant proteins and peptides.

    Pharmaceuticals: Used in the formulation of peptide-based drugs.

Safety and Hazards

The safety and hazards of H-D-Thr(Bzl)-NH₂ · HCl are not explicitly mentioned in the available resources. As a general rule, it should be handled with care, following standard laboratory safety protocols .

Relevant Papers Unfortunately, the available resources do not provide specific references to papers related to H-D-Thr(Bzl)-NH₂ · HCl .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Peptide Synthesis: The compound is typically synthesized using solid-phase peptide synthesis (SPPS). The threonine residue is protected with a benzyl group to prevent unwanted reactions during the synthesis process.

    Amidation: The carboxyl group of the threonine is converted to an amide using reagents such as carbodiimides (e.g., N,N’-diisopropylcarbodiimide) and coupling agents (e.g., hydroxybenzotriazole).

    Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production follows similar steps as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification methods are employed to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Threonine amine derivative.

    Substitution: Various substituted threonine derivatives.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: The compound can interact with enzymes, altering their activity by binding to the active site or allosteric sites.

    Signal Transduction: May influence cellular signaling pathways by modulating protein-protein interactions.

Comparison with Similar Compounds

    H-D-Serine(benzyl)-amide hydrochloride: Similar structure but with serine instead of threonine.

    H-D-Threonine(tert-butyl)-amide hydrochloride: Contains a tert-butyl group instead of a benzyl group.

Uniqueness:

    Benzyl Group: The presence of the benzyl group in H-D-Threonine(benzyl)-amide hydrochloride provides unique reactivity and interaction properties compared to other similar compounds.

Properties

IUPAC Name

(2R,3S)-2-amino-3-phenylmethoxybutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H2,13,14);1H/t8-,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVWGOJCUBYNGK-KXNXZCPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N)N)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)N)N)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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